Methyl 3,5-dioxooctanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
36568-09-9 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 3,5-dioxooctanoate |
InChI |
InChI=1S/C9H14O4/c1-3-4-7(10)5-8(11)6-9(12)13-2/h3-6H2,1-2H3 |
InChI Key |
WIOUGEQKWPFNOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)CC(=O)OC |
Origin of Product |
United States |
The Chemical Significance of β,δ Dioxo Esters in Synthetic Methodologies
β,δ-Dioxo esters, such as methyl 3,5-dioxooctanoate, are highly valuable intermediates in organic synthesis due to the reactivity imparted by their diketone and ester functionalities. The presence of acidic methylene (B1212753) protons situated between the two carbonyl groups allows for facile enolate formation, making these compounds excellent nucleophiles in a range of carbon-carbon bond-forming reactions.
The general structure of β,δ-dioxo esters provides multiple sites for chemical modification. The ester can be hydrolyzed, decarboxylated, or transformed into other functional groups. masterorganicchemistry.com The ketone functionalities can undergo reduction, olefination, or participate in aldol-type condensations. This multi-faceted reactivity allows for the construction of complex molecular architectures from relatively simple starting materials.
One of the key applications of β,δ-dioxo esters is in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl and 1,5-dicarbonyl relationships within the molecule are ideal precursors for the formation of various ring systems, such as pyrazoles, isoxazoles, and pyrimidines, which are common motifs in medicinally important compounds.
Historical Trajectories and Foundational Discoveries in Methyl 3,5 Dioxooctanoate Chemistry
The chemistry of β-keto esters, a class to which methyl 3,5-dioxooctanoate belongs, has a rich history dating back to the 19th century with the discovery of the Claisen condensation. This reaction, which involves the condensation of two ester molecules, laid the groundwork for the synthesis of β-keto esters and related dicarbonyl compounds.
A significant advancement in the synthesis of β,δ-dioxo esters like this compound came from the work of Huckin and Weiler, who explored the acylation of β-keto ester dianions. cdnsciencepub.com Their research demonstrated that the dianion of methyl acetoacetate (B1235776) could be effectively acylated with esters to produce β,δ-dioxo esters. Specifically, the reaction with methyl butanoate yielded this compound in good yield. cdnsciencepub.com This method provided a reliable and efficient route to this class of compounds, opening the door for further exploration of their synthetic utility.
Early investigations into the properties of these compounds focused on their tautomeric equilibria and the influence of solvents on the enol content. masterorganicchemistry.com Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, have been instrumental in characterizing the structure and reactivity of these molecules. cdnsciencepub.com
Current Research Paradigms and Emerging Areas in the Study of Methyl 3,5 Dioxooctanoate
Mechanistic Investigations of Classical Synthetic Pathways
A well-established method for synthesizing β,δ-diketo esters involves the acylation of β-keto ester dianions. researchgate.net This approach offers a direct route to a variety of these compounds, which can be produced in reasonable yields. cdnsciencepub.com
Detailed Analysis of the Acylation of β-Keto Ester Dianions (e.g., Methyl Acetoacetate (B1235776) with Butanoate Derivatives)
The synthesis of this compound can be achieved through the acylation of the dianion of methyl acetoacetate with a butanoate derivative, such as methyl butanoate. cdnsciencepub.com The process begins with the formation of the dianion of methyl acetoacetate. This is typically accomplished by treating methyl acetoacetate with a strong base, such as sodium hydride, to remove the most acidic proton, followed by a second strong base, like n-butyllithium, to generate the dianion. cdnsciencepub.com
This dianion then acts as a nucleophile, attacking the carbonyl carbon of methyl butanoate. cdnsciencepub.com A key aspect of this reaction is the stoichiometry of the reactants. It has been found that using multiple equivalents of the ester and an additional equivalent of base after the initial ester addition can significantly improve the yield of the desired β,δ-dioxo ester. cdnsciencepub.com For instance, reacting the dianion with methyl butanoate has been shown to produce this compound in a 67% yield. cdnsciencepub.com
The reaction mechanism is analogous to a Claisen condensation, where the enolate of one ester attacks another ester molecule. However, the use of a pre-formed dianion allows for a more controlled reaction at the γ-position of the β-keto ester. researchgate.net
Optimization Strategies for Yield and Selectivity in Dianion Acylations
Optimizing the yield and selectivity of dianion acylations is crucial for their practical application. Several factors can be adjusted to improve the outcome of the synthesis of this compound and related compounds.
One of the most effective strategies is the careful control of the stoichiometry of the reactants and the order of addition. cdnsciencepub.com A procedure involving the reaction of the dianion with four equivalents of the acylating ester, followed by the addition of one more equivalent of base and then the remaining four equivalents of the ester, has been shown to significantly increase yields. cdnsciencepub.com
The choice of base is also critical. A combination of sodium hydride and n-butyllithium is commonly used to generate the dianion of methyl acetoacetate. cdnsciencepub.comresearchgate.net The temperature of the reaction can also be manipulated; while raising the temperature can shorten the reaction time, it may not always lead to an increase in the maximum yield. cdnsciencepub.com
The nature of the ester used in the acylation is another important consideration. To avoid complications such as transesterification, it is often preferable to use methyl esters for the acylation when starting from methyl acetoacetate. cdnsciencepub.com
| Parameter | Strategy | Rationale | Reference |
|---|---|---|---|
| Stoichiometry | Use of excess acylating ester and an additional equivalent of base | Drives the reaction to completion and improves yield. | cdnsciencepub.com |
| Base Selection | Combination of NaH and n-BuLi | Effectively generates the required dianion. | cdnsciencepub.comresearchgate.net |
| Temperature | Controlled temperature profile | Balances reaction rate and potential side reactions. | cdnsciencepub.com |
| Ester Choice | Use of methyl esters with methyl acetoacetate | Prevents transesterification. | cdnsciencepub.com |
Mitigating Side Reactions and Transesterification Phenomena in β,δ-Dioxo Ester Synthesis
Several side reactions can occur during the synthesis of β,δ-dioxo esters, with transesterification being a significant issue when the ester groups of the β-keto ester and the acylating agent are different. cdnsciencepub.com For example, when the dianion of methyl acetoacetate was reacted with ethyl butanoate, a mixture of both methyl and ethyl 3,5-dioxooctanoate was isolated. cdnsciencepub.com To circumvent this, it is recommended to use the same type of ester for both the β-keto ester and the acylating agent. cdnsciencepub.com
Other potential side reactions include self-condensation of the starting materials or further reactions of the product. The careful control of reaction conditions, such as temperature and the order of reagent addition, as outlined in the optimization strategies, is key to minimizing these unwanted pathways. cdnsciencepub.com The use of heterogeneous catalysts, such as silica-supported boric acid, has also been explored as a method to achieve efficient trans-esterification under solvent-free conditions, which can be a useful alternative in certain synthetic designs. nih.gov
Development of Novel and Efficient Synthetic Routes
Beyond the classical dianion acylation, research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of β,δ-dioxo esters and their analogues.
Chemo- and Regioselective Synthesis of this compound Frameworks
The inherent reactivity of the multiple carbonyl groups in β,δ-dioxo esters necessitates synthetic methods with high chemo- and regioselectivity. One approach involves the use of protecting groups or pre-functionalized starting materials to direct the reaction to the desired position.
For instance, the reaction of magnesium enolates of substituted malonic acid half oxyesters with various acyl donors allows for the synthesis of functionalized α-substituted β-keto esters. organic-chemistry.org This method provides a route to complex structures by controlling the site of acylation.
Another strategy involves the use of specific catalysts that can differentiate between the various reactive sites. For example, palladium-catalyzed reactions of allyl β-keto carboxylates can lead to a variety of products depending on the reaction conditions, showcasing the potential for catalytic control over selectivity. nih.gov
Exploration of Catalytic and Stereoselective Approaches to β,δ-Dioxo Ester Synthesis (e.g., Darzens Condensation Variants for related structures)
The development of catalytic and stereoselective methods is a major goal in modern organic synthesis. For the synthesis of related structures, such as α,β-epoxy esters, the Darzens condensation offers a powerful tool. wikipedia.orgmychemblog.comunacademy.com This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a "glycidic ester". wikipedia.orgmychemblog.com While not a direct synthesis of β,δ-dioxo esters, the epoxide products can be further transformed into a variety of compounds. wikipedia.org
Recent advancements in the Darzens reaction have focused on the use of phosphazene bases, which can promote the condensation under mild conditions and in short reaction times, affording α,β-epoxy esters in nearly quantitative yields. nih.gov The development of enantioselective Darzens reactions, often employing chiral phase-transfer catalysts, is an active area of research. organic-chemistry.org
Multicomponent and One-Pot Synthetic Protocols for Dioxo Ester Derivatives
The synthesis of various dione (B5365651) and dioxo compounds has been successfully achieved using one-pot multicomponent approaches. For instance, novel spiro[indoline-pyranodioxine] derivatives, which contain a dioxo moiety, have been synthesized in moderate to excellent yields through a one-pot, three-component reaction using isatin, malononitrile (B47326) or ethyl cyanoacetate, and Meldrum's acid. nih.gov Similarly, a catalyst-free, water-mediated one-pot reaction has been developed for synthesizing a wide array of pyrido[2,3-d:6,5-d′]dipyrimidines, showcasing the potential for creating complex heterocyclic diones under ambient conditions. acs.org Another efficient one-pot method involves the Passerini multicomponent reaction of indane-1,2,3-trione with isocyanides and benzoic acid derivatives to produce sterically hindered 2,2-disubstituted indane-1,3-dione derivatives in excellent yields under mild conditions. scielo.brscispace.com
These methodologies highlight a clear trend towards simplifying complex syntheses. The key advantages include clean reaction profiles, mild reaction conditions, and often the elimination of hazardous catalysts and solvents. scielo.bracs.org For a compound like this compound, a hypothetical one-pot approach could involve the condensation of a β-keto ester with an acylating agent in a single reaction vessel, potentially mediated by a recyclable catalyst, thereby streamlining the production process.
Table 1: Examples of Multicomponent/One-Pot Syntheses for Dioxo/Dione Derivatives
| Product Class | Reactants | Key Features | Yield |
|---|---|---|---|
| Spiro[indoline-pyranodioxine] Derivatives | Isatin, Malononitrile/Ethyl cyanoacetate, Meldrum's acid | Nano-ZnO catalyst, Microwave or conventional heating | Moderate to Excellent nih.gov |
| Pyrido[2,3-d:6,5-d′]dipyrimidines | Barbituric acids, Amines, Aldehydes | Catalyst-free, Water medium, Room temperature | Moderate (63-66%) acs.org |
| 2,2-Disubstituted Indane-1,3-diones | Indane-1,2,3-trione, Isocyanides, Benzoic acid derivatives | Passerini reaction, Room temperature, Dichloromethane | Excellent (95-97%) scielo.brscispace.com |
Integration of Green Chemistry Principles in Dioxo Ester Synthesis
The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. nih.govrroij.com These principles address the entire lifecycle of a chemical process, from the choice of starting materials to the final product's environmental impact, emphasizing waste prevention, atom economy, and the use of safer chemicals and processes. nih.govsciepub.com
Atom Economy and E-Factor Analysis for Sustainable Production of this compound
Two critical metrics for evaluating the sustainability of a chemical reaction are atom economy and the Environmental Factor (E-Factor). chembam.com Atom economy, a concept developed by Barry Trost, measures the efficiency with which reactant atoms are incorporated into the desired final product. rsc.org An ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts. acs.org The E-Factor is defined as the total mass of waste generated per unit mass of product. libretexts.org A lower E-Factor signifies a greener, more efficient process with less waste to manage. chembam.comlibretexts.org
For industrial sectors, the acceptable E-Factor varies. While bulk chemical production aims for E-Factors between 1 and 5, the pharmaceutical industry has historically tolerated much higher values, sometimes exceeding 100, due to the complexity and small scale of production. libretexts.org
To analyze the synthesis of this compound, we can consider a conventional Claisen condensation-type pathway. A plausible route involves the acylation of methyl acetoacetate with propanoyl chloride.
Theoretical Atom Economy Calculation:
Reactants: Methyl acetoacetate (C₅H₈O₃, MW: 116.12 g/mol ) + Propanoyl chloride (C₃H₅ClO, MW: 92.52 g/mol )
Desired Product: this compound (C₉H₁₄O₄, MW: 186.20 g/mol )
Byproduct: Hydrochloric acid (HCl, MW: 36.46 g/mol )
Atom Economy (%) = (MW of Desired Product / Sum of MW of all Reactants) x 100 Atom Economy = (186.20 / (116.12 + 92.52)) x 100 = (186.20 / 208.64) x 100 ≈ 89.2%
While the atom economy is relatively high, this calculation does not account for solvents, reagents used in workup, or catalyst waste, which are captured by the E-Factor. libretexts.org Assuming the reaction requires a solvent like THF, a base like sodium hydride for deprotonation, and an aqueous workup, the mass of waste (solvents, unreacted materials, byproduct salts) would significantly increase the E-Factor.
Table 2: Green Metrics Analysis for a Hypothetical Synthesis of this compound
| Metric | Definition | Ideal Value | Theoretical Value for Assumed Synthesis | Notes |
|---|---|---|---|---|
| Atom Economy | (MW of product / Σ MW of reactants) x 100 | 100% | ~89.2% | Measures the intrinsic efficiency of atom incorporation. rsc.org |
| E-Factor | Mass of waste / Mass of product | 0 | >1 | Accounts for all waste, including solvents and reagents, providing a more complete picture of environmental impact. libretexts.org |
Design of Less Hazardous Synthetic Routes and Waste Prevention Strategies
A core tenet of green chemistry is the prevention of waste rather than treating it after it has been created. acs.org This involves designing synthetic routes that minimize or eliminate the use and generation of hazardous substances. nih.govroyalsocietypublishing.org For the synthesis of dioxo esters, this means moving away from traditional methods that may employ toxic solvents, hazardous reagents, and extensive use of protecting groups.
Greener alternatives focus on several key areas:
Avoiding Hazardous Reagents: Replacing toxic acylating agents or strong, non-catalytic bases with safer alternatives.
Minimizing Protecting Groups: Employing highly selective catalysts, such as enzymes, that can react with specific sites on a molecule, often obviating the need for protection/deprotection steps. acs.orgacs.org
Waste Reduction at the Source: Designing reactions where byproducts are benign (e.g., water) or can be repurposed. One-pot and multicomponent reactions are prime examples of waste prevention strategies. scielo.brinnovareacademics.in
Table 3: Comparison of Traditional vs. Greener Synthetic Design for Dioxo Esters
| Aspect | Traditional (Hazardous) Approach | Greener Alternative | Green Chemistry Principle |
|---|---|---|---|
| Base | Stoichiometric strong bases (e.g., NaH, LDA) | Catalytic amounts of a recyclable base; enzymatic catalysis | Maximize atom economy; Use of catalysis acs.org |
| Solvent | Chlorinated solvents (e.g., DCM); Aromatic hydrocarbons (e.g., Benzene) | Water, supercritical fluids (e.g., scCO₂), ionic liquids, or solvent-free conditions royalsocietypublishing.org | Use safer solvents and auxiliaries nih.gov |
| Complexity | Use of protecting groups for other functional moieties | Use of chemo- or regioselective catalysts to avoid protection | Reduce derivatives acs.org |
| Waste | Generation of salt byproducts, solvent waste, and waste from protecting group chemistry | Minimal byproducts (e.g., water); recyclable solvents and catalysts | Prevention of waste royalsocietypublishing.org |
Utilization of Catalysis and Renewable Solvents in this compound Synthesis
Catalysis and the choice of solvent are central to implementing greener chemical syntheses. Catalytic reagents are superior to stoichiometric ones because they are used in small amounts, can be recycled, and can enable reactions with high selectivity and efficiency under milder conditions, thus reducing energy consumption. rroij.comacs.org
For the synthesis of this compound, several catalytic approaches could be envisioned:
Biocatalysis: Enzymes (biocatalysts) operate under mild conditions (ambient temperature and pressure, neutral pH) and often in aqueous media. acs.org Their high specificity can lead to cleaner reactions with fewer byproducts, potentially eliminating the need for protecting groups. acs.orgacs.org
Heterogeneous Catalysis: Using solid acid or base catalysts can simplify product purification and catalyst recovery. The catalyst can be filtered off, reducing the waste associated with neutralizing and removing homogeneous catalysts.
Water: An ideal green solvent due to its non-toxicity, non-flammability, and abundance. acs.org
Supercritical Fluids: Supercritical CO₂ (scCO₂) is a non-toxic, non-flammable alternative that can be easily removed and recycled. royalsocietypublishing.org
Ionic Liquids (ILs): These are salts that are liquid at low temperatures. Their negligible vapor pressure reduces air pollution. They can also act as both solvent and catalyst. sciepub.com
Solvent-Free Reactions: Conducting reactions without a solvent (neat) is the ideal scenario, as it completely eliminates solvent waste. researchgate.netinnovareacademics.in
The integration of these principles could lead to a highly efficient and environmentally benign synthesis of this compound, for example, through a one-pot reaction using a solid catalyst in a renewable solvent or under solvent-free conditions.
Table 4: Green Catalyst and Solvent Options for Dioxo Ester Synthesis
| Category | Examples | Advantages |
|---|---|---|
| Catalysts | Enzymes (Lipases, Esterases), Solid Acids (e.g., Zeolites, Sulfonated Resins), Recyclable Homogeneous Catalysts | High selectivity, mild reaction conditions, reduced waste, potential for recycling. acs.orgacs.org |
| Solvents | Water, Supercritical CO₂, Ionic Liquids, Bio-based solvents (e.g., Cyrene, 2-MeTHF) | Reduced toxicity and environmental impact, non-flammable, potential for recycling. sciepub.comroyalsocietypublishing.org |
| Techniques | Solvent-free synthesis, Microwave-assisted synthesis | Eliminates solvent waste, increases energy efficiency, shortens reaction times. researchgate.netinnovareacademics.in |
Comprehensive Analysis of Keto-Enol Tautomerism in β,δ-Dioxo Esters
The structure of this compound, featuring two carbonyl groups separated by a methylene group, facilitates a dynamic equilibrium between its keto and enol forms. This phenomenon, known as keto-enol tautomerism, is a critical determinant of the compound's reactivity, with the different tautomers exhibiting distinct chemical properties. chemistryviews.org The keto form is characterized by the electrophilicity of its carbonyl carbons, while the enol form is distinguished by the nucleophilicity of the α-carbon. chemistryviews.org
For simple mono-carbonyl compounds, the keto form is generally more stable and predominates at equilibrium. nih.gov However, in β-dicarbonyl systems like this compound, the enol form can be significantly stabilized through conjugation and the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring-like structure. acs.org
Spectroscopic Probes for Tautomeric Equilibria and Interconversion Dynamics
The study of tautomeric equilibria relies heavily on spectroscopic methods, which can distinguish and quantify the different forms present in a sample. Current time information in Bangalore, IN.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for investigating keto-enol tautomerism. rsc.org Proton (¹H) NMR is particularly useful because the proton environments in the keto and enol forms are distinct, leading to separate, identifiable signals. beilstein-journals.org For instance, the enolic hydroxyl proton typically appears as a deshielded signal, often broad, while the vinylic proton of the enol form has a characteristic chemical shift. The protons of the central methylene group in the keto form are also readily identified. By integrating the areas of these distinct signals, the relative concentrations of the keto and enol tautomers can be calculated, allowing for the determination of the equilibrium constant (Keq). rsc.org The interconversion between tautomers is often slow on the NMR timescale, permitting the observation of separate signals for each species. rsc.org
Infrared (IR) Spectroscopy also provides valuable insights. semanticscholar.org The keto form exhibits characteristic C=O stretching vibrations, while the enol form shows a C=C stretching band and a broad O-H stretching band, indicative of the hydroxyl group. The position and intensity of these bands can help identify the predominant tautomer.
Mass Spectrometry can offer information regarding tautomeric equilibria in the gas phase. It is suggested that under certain conditions, the fragmentation patterns can be specific to each tautomer, allowing for their relative abundances to be estimated. semanticscholar.org
Environmental and Substituent Effects on Tautomeric Forms
The position of the keto-enol equilibrium is not fixed and is highly sensitive to both environmental factors and the specific substituents on the molecule.
Solvent Effects: The polarity of the solvent plays a crucial role. beilstein-journals.org
Non-polar solvents (e.g., carbon tetrachloride, hexane) tend to favor the enol form. In these environments, the stabilization gained from the intramolecular hydrogen bond in the enol tautomer is significant. lookchem.com
Polar aprotic solvents (e.g., DMSO, DMF) can stabilize the enol form through dipole-dipole interactions. Current time information in Bangalore, IN.
Polar protic solvents (e.g., water, alcohols) can disrupt the internal hydrogen bond of the enol form by forming intermolecular hydrogen bonds with both the keto and enol tautomers. This often shifts the equilibrium to favor the more polar keto form. Current time information in Bangalore, IN.beilstein-journals.org
| Solvent | Solvent Type | Predominant Tautomer | Key Interaction |
|---|---|---|---|
| Hexane | Non-polar | Enol | Intramolecular H-bonding in enol is favored. |
| Chloroform | Moderately Polar | Enol | Intramolecular H-bonding remains significant. |
| Acetone | Polar Aprotic | Mixed / Keto | Solvent competes for H-bonding. |
| Methanol | Polar Protic | Keto | Solvent disrupts intramolecular H-bond via intermolecular H-bonding. beilstein-journals.org |
| Water | Polar Protic | Keto | Strong disruption of intramolecular H-bond. Current time information in Bangalore, IN. |
Substituent Effects: The nature of the groups attached to the dicarbonyl framework significantly influences tautomer stability.
Electron-withdrawing groups attached to the central carbon tend to stabilize the enolate anion, which is the conjugate base of both tautomers, thereby favoring the enol form. cdnsciencepub.com
Alkyl substituents on the central carbon can destabilize the planar enol form due to steric hindrance, thus increasing the proportion of the keto tautomer. cdnsciencepub.com
For β-keto esters like this compound, the ester group itself influences the equilibrium. Compared to β-diketones, β-keto esters generally show a lower percentage of the enol form because the resonance donation from the ester oxygen reduces the electrophilicity of the ester carbonyl group, making the adjacent C-H bonds less acidic. nih.gov
Nucleophilic and Electrophilic Reactivity of this compound
The dual functionality of this compound, embodied in its keto-enol tautomerism, allows it to react as both a nucleophile and an electrophile. The acidic methylene protons (C4) are readily removed by a base to form a nucleophilic enolate, while the carbonyl carbons (C3 and C5) are electrophilic centers.
Reactions with Carbon-Based Electrophiles and Nucleophiles
The most common reaction involving the nucleophilic character of this compound is the alkylation or acylation of its enolate.
Alkylation: The generation of the enolate anion, typically using a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF, allows for subsequent reaction with alkyl halides (R-X). organic-chemistry.org This reaction forms a new carbon-carbon bond at the C4 position. For β-dicarbonyl compounds, weaker bases like sodium ethoxide can sometimes be sufficient to generate a high enough concentration of the enolate for effective alkylation. organic-chemistry.org The choice of base is critical to avoid side reactions such as competing SN2 reactions with the base itself. organic-chemistry.org
Acylation: The dianion of a β-keto ester can be acylated to produce β,δ-diketo esters. Specifically, this compound can be synthesized by the acylation of the dianion of methyl acetoacetate. cdnsciencepub.com This reaction involves treating methyl acetoacetate first with sodium hydride and then with n-butyllithium to form the dianion, which is subsequently treated with methyl butanoate to yield this compound in 67% yield. cdnsciencepub.com This procedure demonstrates a key synthetic route to this class of compounds. If an ethyl ester like ethyl butanoate is used in this reaction, transesterification can occur, leading to a mixture of methyl and ethyl ester products. cdnsciencepub.com
| Starting β-Keto Ester | Acylating Agent | Product | Reported Yield |
|---|---|---|---|
| Methyl acetoacetate | Methyl butanoate | This compound | 67% |
| Methyl acetoacetate | Methyl acetate | Methyl 3,5-dioxohexanoate | 71% |
Condensation Reactions with Nitrogen- and Oxygen-Containing Nucleophiles (e.g., nitriles)
The electrophilic carbonyl carbons of this compound are susceptible to attack by various nucleophiles, leading to condensation products and the formation of heterocyclic systems. beilstein-journals.orgorganic-chemistry.org
Reactions with Nitrogen Nucleophiles:
Primary Amines: Reaction with primary amines can lead to the formation of enamines by condensation at one of the carbonyl groups.
Hydrazines: Condensation with hydrazines is a common method for synthesizing pyrazoles. mdpi.com In the case of this compound, reaction with hydrazine (B178648) or substituted hydrazines would likely lead to the formation of a pyrazole (B372694) ring, with the exact regioisomer depending on which carbonyl group undergoes the initial attack and the subsequent cyclization pathway.
Nitriles: The dianion derived from β-keto esters is known to react with nitriles to form 5-amino-3-keto-4-pentenoates (enamines). cdnsciencepub.com These intermediates can be valuable precursors that may subsequently be cyclized to form substituted 4-hydroxypyridones. cdnsciencepub.com
Reactions with Oxygen Nucleophiles:
The formation of ketals and acetals can occur by reaction with alcohols under acidic conditions, serving as a method for protecting one or both carbonyl groups.
Intramolecular Cyclization and Rearrangement Processes
The linear arrangement of three functional groups (ester, ketone, ketone) in this compound provides a template for various intramolecular cyclization reactions, leading to the formation of five- or six-membered rings.
Intramolecular Cyclization: Depending on the reaction conditions, intramolecular aldol (B89426) or Claisen-type condensations can occur. Base-catalyzed intramolecular condensation could potentially lead to the formation of substituted cyclohexanedione derivatives. For example, the dianion of a related triketo ester can cyclize to form methyl orsellinate. cdnsciencepub.com Metal-catalyzed processes are also prevalent for related structures. For instance, rhodium-catalyzed intramolecular reductive aldol-type cyclizations of unsaturated β-keto esters have been used to synthesize chiral lactones with high diastereoselectivity. beilstein-journals.org
Rearrangement Processes: While specific rearrangement studies on this compound are not widely documented, related β-oxoesters can undergo various rearrangements. A notable example is the cyanide-catalyzed rearrangement of α-hydroxy-β-oxoesters, which proceeds through a retro-Dieckmann reaction followed by lactonization to yield δ-lactones. chemistryviews.org Other rearrangements, such as the Baeyer-Villiger oxidation, could potentially be applied to transform one of the ketone functionalities into an ester, leading to a dicarboxylic ester derivative. beilstein-journals.org
Mechanistic Pathways to Fused Heterocyclic Systems from Dioxo Ester Scaffolds (e.g., hydroxypyridones, methyl orsellinate)
The dianion of β-keto esters serves as a powerful nucleophile for constructing more complex carbon skeletons, which can subsequently cyclize to form heterocyclic systems. cdnsciencepub.com A common method involves the acylation of the dianion of a simple β-keto ester, such as methyl acetoacetate, to produce β,δ-diketo esters like this compound. cdnsciencepub.com These intermediates are pivotal in the synthesis of various heterocyclic structures. cdnsciencepub.comuou.ac.in
Hydroxypyridones: The dianion of β-keto esters can undergo condensation with nitriles to form 5-amino-3-keto-4-pentenoates. cdnsciencepub.com These enamine intermediates can then be cyclized to produce 4-hydroxypyridones. cdnsciencepub.com This pathway offers a direct route from simple starting materials to substituted pyridone rings, which are prevalent in many biologically active molecules.
Methyl Orsellinate: The synthesis of methyl orsellinate, a naturally occurring phenolic compound, can be achieved through the self-condensation of methyl acetoacetate. cdnsciencepub.comresearchgate.net The reaction between the dianion and the monoanion of methyl acetoacetate leads to a triketo ester intermediate. cdnsciencepub.com This intermediate subsequently undergoes an intramolecular aldol condensation and aromatization to yield methyl orsellinate. cdnsciencepub.com While this specific example uses methyl acetoacetate, it demonstrates the general principle of using polycarbonyl compounds, for which this compound is a prime example, as precursors to aromatic systems. cdnsciencepub.com
Table 1: Synthesis of Heterocyclic Systems from Dioxo Ester Precursors
| Target Heterocycle | Precursor(s) | Key Intermediate | Ref. |
|---|---|---|---|
| 4-Hydroxypyridones | Dianion of β-keto ester, Nitrile | 5-Amino-3-keto-4-pentenoate | cdnsciencepub.com |
Pericyclic Reactions and Sigmatropic Rearrangements in this compound Derivatives
Pericyclic reactions, which proceed through a concerted cyclic transition state, represent a powerful tool in organic synthesis. Derivatives of this compound can be engineered to undergo such transformations, particularly sigmatropic rearrangements.
A acs.orgacs.org-sigmatropic rearrangement, such as the Claisen or Cope rearrangement, involves the reorganization of six bonding electrons across a 1,5-diene system. msu.edu For a derivative of this compound, this could be achieved by forming an allyl enol ether. The enol form of the dioxo ester could react with an allyl alcohol to create the necessary precursor for a Claisen rearrangement. msu.edu This reaction would result in the formation of a new carbon-carbon bond at the C-4 position, yielding a γ,δ-unsaturated carbonyl compound. fiveable.me
Recent studies have highlighted charge-accelerated acs.orgacs.org-sigmatropic sulfonium (B1226848) rearrangements in the synthesis of 1,4-dicarbonyl compounds, a class to which derivatives of this compound belong. nih.govacs.org Furthermore, asymmetric iodonio- acs.orgacs.org-sigmatropic rearrangements have been developed for the enantioselective α-arylation of β-dicarbonyl compounds, showcasing a modern approach to functionalizing these scaffolds. researchgate.netacs.org Although these examples may not use this compound directly, the underlying principles are applicable to its derivatives, offering pathways to complex and stereochemically rich products. nih.govacs.orgresearchgate.netacs.org
Stereochemical Control and Asymmetric Induction in Reactions Involving this compound
Controlling the stereochemical outcome of reactions is a central goal of modern organic synthesis. The dicarbonyl nature of this compound allows for the generation of multiple stereocenters, making stereocontrol a critical aspect of its chemistry.
Diastereoselective and Enantioselective Transformations of Dioxo Esters
The reduction of the two ketone groups in 3,5-dioxo esters can lead to the formation of various stereoisomers of the corresponding 3,5-dihydroxy esters. The ability to selectively reduce one ketone over the other (regioselectivity) and to control the stereochemistry of the resulting alcohol (enantioselectivity and diastereoselectivity) is of great synthetic value.
A prime example is the chemoenzymatic synthesis of all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxyhexanoate from the corresponding 3,5-dioxo ester. researchgate.net This was achieved through the highly regio- and enantioselective single-site reduction using two different enantiocomplementary biocatalysts. researchgate.net
Alcohol dehydrogenase from Lactobacillus brevis (LBADH) afforded the (S)-5-hydroxy-3-oxohexanoate with high enantiopurity. researchgate.net
Baker's yeast reduction in a biphasic system yielded the enantiomeric (R)-5-hydroxy-3-oxohexanoate. researchgate.net
Subsequent diastereoselective reduction of the remaining ketone in these hydroxy-keto esters allows access to all four possible stereoisomers of the final diol. researchgate.net Another powerful technique is the Dynamic Kinetic Asymmetric Transformation (DYKAT), which can convert a racemic mixture of diols, derivable from dioxo esters, into a single enantiomerically pure diacetate. nih.gov This process involves the interplay of lipase-catalyzed transesterification, ruthenium-catalyzed epimerization, and intramolecular acyl migration. nih.gov
Table 2: Examples of Stereoselective Transformations of 3,5-Dioxo Ester Analogs
| Transformation | Catalyst/Reagent | Product | Selectivity | Ref. |
|---|---|---|---|---|
| Regio- and Enantioselective Reduction | Alcohol Dehydrogenase (Lactobacillus brevis) | (S)-5-hydroxy-3-oxohexanoate | Enantiopure | researchgate.net |
| Regio- and Enantioselective Reduction | Baker's Yeast | (R)-5-hydroxy-3-oxohexanoate | 90-94% ee | researchgate.net |
| Asymmetric Chlorination | N-PFB-PyBidine-Zn(OAc)₂ | α-chlorinated-β-ketoester | Up to 82% ee | mdpi.com |
Chiral Catalyst and Auxiliary Design for Asymmetric Synthesis
The development of chiral catalysts and auxiliaries is fundamental to achieving high levels of stereocontrol in reactions of β-dicarbonyl compounds. A wide array of catalytic systems has been designed to control the enantioselectivity of various transformations.
Chiral Lewis acids are frequently employed to coordinate to one of the carbonyl groups of the dioxo ester, creating a chiral environment that directs the approach of a nucleophile or electrophile. For instance, the Corey-Bakshi-Shibata (CBS) catalyst, a type of 1,3,2-oxazaborolidine, is a well-known chiral Lewis acid used for the enantioselective reduction of ketones. nih.gov Similarly, chiral diol-based catalysts, such as BINOL and TADDOL derivatives, can form chiral complexes with boronic acids or other Lewis acids to catalyze a range of enantioselective reactions. mdpi.com
Other catalytic strategies include:
Chiral Phase-Transfer Catalysis: Binaphthyl-modified phosphonium (B103445) salts and other bifunctional catalysts have been used for the asymmetric amination and fluorination of β-keto esters. rsc.orgscilit.com
Asymmetric Enamine Catalysis: Simple chiral primary amines can catalyze reactions such as α-hydrazination and Robinson annulation with high enantioselectivity. acs.org
Transition Metal Catalysis: Chiral diphosphine ligands complexed with metals like ruthenium are highly effective for the enantioselective hydrogenation of β-keto esters. researchgate.net PyBidine-Zn(OAc)₂ complexes have been developed for the catalytic asymmetric chlorination of β-ketoesters. mdpi.com
The choice of catalyst and reaction conditions allows for the targeted synthesis of specific stereoisomers, highlighting the versatility of the dioxo ester scaffold in asymmetric synthesis.
Table 3: Chiral Catalysts for Asymmetric Reactions of β-Keto Esters
| Catalyst Type | Example Catalyst/Ligand | Reaction Type | Ref. |
|---|---|---|---|
| Chiral Lewis Acid | Corey-Bakshi-Shibata (CBS) Catalyst | Ketone Reduction | nih.gov |
| Chiral Primary Amine | tert-Leucine derived amine | α-Hydrazination | acs.org |
| Chiral Diphosphine-Metal Complex | (R)-BINAP-Ru(II) | Asymmetric Hydrogenation | researchgate.net |
| Chiral Phase-Transfer Catalyst | Binaphthyl-modified phosphonium salt | Asymmetric Amination | scilit.com |
| Chiral Pyridine-based Metal Complex | N-PFB-PyBidine-Zn(OAc)₂ | Asymmetric Chlorination | mdpi.com |
Derivatization and Complex Transformative Chemistry of Methyl 3,5 Dioxooctanoate
Synthesis of Functionalized Dioxo Ester Derivatives
The structure of methyl 3,5-dioxooctanoate allows for targeted modifications at several positions, enabling the synthesis of a diverse library of functionalized derivatives.
Chemical Modification of the Alkyl Chain and Ester Moiety
The terminal propyl group and the methyl ester moiety of this compound can be chemically altered through various synthetic methods. While direct functionalization of the unactivated C-H bonds on the alkyl chain is challenging, modern synthetic strategies such as photoredox catalysis could potentially enable selective modifications. nih.gov For instance, processes involving single electron oxidation can generate radical species, which then couple with other molecules to introduce new functionalities. nih.gov
More conventional modifications include:
Ester Hydrolysis and Transesterification: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This acid can then be converted into other esters (transesterification), amides, or used in other coupling reactions.
Reactions at the Terminal Alkyl Group: While less reactive, the terminal methyl group of the propyl chain could potentially undergo functionalization through radical halogenation or other advanced C-H activation techniques, though this is often less selective.
Introduction of Diverse Functionalities via Selective Reactions
The most reactive site for introducing new functionalities is the C4 methylene (B1212753) group, located between the two carbonyl groups. The protons at this position are significantly acidic due to the electron-withdrawing effect of both carbonyls, allowing the formation of a stable enolate ion. This nucleophilic enolate can react with a variety of electrophiles.
Selective reactions for introducing functionalities include:
C-Alkylation: The enolate of this compound can be reacted with alkyl halides to introduce new alkyl groups at the C4 position. The selectivity for mono-alkylation versus di-alkylation can often be controlled by the reaction conditions and the nature of the base and electrophile used. iupac.org
Acylation: Reaction with acyl chlorides or anhydrides can introduce an acyl group at the C4 position, leading to a tri-carbonyl compound.
Michael Addition: As a potent nucleophile, the enolate can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, forming new carbon-carbon bonds and extending the molecular framework.
These selective reactions allow for the precise installation of various functional groups, significantly increasing the molecular complexity and providing access to a wide array of substituted dioxo ester derivatives.
Transformation into Diverse Heterocyclic Systems
The 1,3-dicarbonyl system within this compound is a classic precursor for the synthesis of five-membered heterocyclic rings, particularly pyrazoles and isoxazoles.
Synthesis of Pyrazole (B372694) and Isoxazole (B147169) Derivatives from β-Keto Ester Precursors
The reaction of 1,3-dicarbonyl compounds with binucleophiles is a cornerstone of heterocyclic chemistry. dergipark.org.trcore.ac.uk
Pyrazoles: Condensation of this compound with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) leads to the formation of pyrazole derivatives. dergipark.org.trjmchemsci.com The reaction proceeds via initial formation of a hydrazone followed by intramolecular cyclization and dehydration. Depending on the substitution of the hydrazine, a mixture of regioisomers can be formed. Fused pyrazole systems can also be generated from these derivatives, which are known to have a wide range of pharmacological activities. jmchemsci.comderpharmachemica.com
Isoxazoles: Similarly, reaction with hydroxylamine (B1172632) hydrochloride yields isoxazole derivatives. core.ac.ukmdpi.com The process involves the formation of an oxime, which then cyclizes and dehydrates. This method is a common route to 3,5-disubstituted isoxazoles. organic-chemistry.orgnih.gov The resulting isoxazoles can be further modified; for example, they can be transformed into various β-functionalized carbonylic compounds by cleaving the N-O bond. core.ac.uk
The table below illustrates hypothetical, yet chemically feasible, pyrazole and isoxazole derivatives synthesized from this compound.
| Precursor | Reagent | Resulting Heterocycle | Potential Substituents |
| This compound | Hydrazine Hydrate | 3-Propyl-1H-pyrazol-5-yl)acetic acid methyl ester | Propyl at C3, carboxymethyl at C5 |
| This compound | Phenylhydrazine | 1-Phenyl-3-propyl-1H-pyrazol-5-yl)acetic acid methyl ester | Phenyl at N1, Propyl at C3 |
| This compound | Hydroxylamine | 3-Propyl-isoxazol-5-yl)acetic acid methyl ester | Propyl at C3, carboxymethyl at C5 |
Pathways to Fused and Polycyclic Aromatic Compounds
The functional groups within this compound can be strategically utilized to construct more complex ring systems, including fused and polycyclic aromatic compounds (PACs). Although direct examples starting from this compound are not prevalent, the reactivity of the dicarbonyl moiety makes it a suitable candidate for various annulation (ring-forming) strategies.
Pathways could include:
Intramolecular Cyclizations: After initial modification to introduce other reactive functional groups, intramolecular aldol (B89426) or Claisen-type condensations could be triggered to form new rings.
Multi-component Reactions: The diketoester could be a component in reactions that build complex polycyclic systems in a single step.
Annulation with Alkynes: Iridium-catalyzed annulation of related compounds like benzocyclobutenols with alkynes has been shown to be a powerful method for synthesizing multiply substituted polycyclic aromatic hydrocarbons. nih.gov A similar strategy, where the diketoester is first converted to a suitable cyclic precursor, could be envisioned.
Boron-Doped PACs: The synthesis of heteroatom-embedded PACs, such as those containing boron, is an area of active research. nih.govrsc.org Dicarbonyl precursors are often used to build the carbon framework before the introduction of the heteroatom and subsequent planarization.
These synthetic routes highlight the potential to convert the relatively simple, linear structure of this compound into rigid, planar, and complex aromatic scaffolds for applications in materials science and electronics. mdpi.comsioc-journal.cn
Utilization as Precursors for Complex Chemical Scaffolds
Beyond its use in building heterocycles and polycyclics, this compound and its close analogs serve as valuable starting materials for synthesizing complex and biologically relevant molecular scaffolds. The combination of carbonyl and ester functionalities allows for a stepwise and controlled elaboration of the molecular structure.
A key example involves a structurally related compound, methyl 8-hydroxy-3,6-dioxooctanoate, which has been used as a precursor in the synthesis of a resveratrol (B1683913) derivative. grafiati.com Resveratrol is a naturally occurring stilbenoid with significant biological activities. In this synthesis, the dioxooctanoate derivative was coupled to a resveratrol precursor via a Mitsunobu reaction, demonstrating how this scaffold can be integrated into the synthesis of complex natural products. grafiati.comgrafiati.com This utility underscores the importance of dioxoesters as versatile intermediates, providing a carbon backbone that can be readily functionalized and incorporated into larger, more intricate target molecules.
Building Blocks for Natural Product Synthesis and Analogues
The molecular framework of this compound is a C8 synthon that is particularly well-suited for the synthesis of polyketide-type structures and various heterocyclic systems commonly found in nature. The high reactivity of 1,3-diketones provides a foundation for designing a variety of organic compounds, including those structurally analogous to natural products researchgate.net.
The key to its utility lies in the acidic nature of the C4 methylene protons, which are flanked by two electron-withdrawing carbonyl groups. This "active methylene" can be readily deprotonated by a base to form a stabilized enolate, which acts as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. These reactions are fundamental to elongating the carbon chain and introducing new functional groups, which are critical steps in the total synthesis of complex natural products.
Furthermore, the 1,3-dicarbonyl system is a classic precursor for the synthesis of a wide array of carbocyclic and heterocyclic rings through condensation and cyclization reactions. By reacting with bifunctional reagents, this compound can be transformed into diverse ring systems that form the core of many natural product families.
Table 1: Potential Synthetic Transformations of this compound in Natural Product Synthesis
| Reaction Type | Reagent Class | Resulting Structure/Moiety | Relevance |
| Alkylation/Acylation | Alkyl Halides / Acyl Chlorides | Elongation and branching of the carbon backbone | Core strategy in building polyketide chains. |
| Knoevenagel Condensation | Aldehydes/Ketones | Formation of α,β-unsaturated systems | Key step in olefination and subsequent cyclizations. |
| Michael Addition | α,β-Unsaturated Carbonyls | 1,5-dicarbonyl compounds | Precursors for Robinson annulation to form six-membered rings. |
| Heterocycle Formation | Hydrazines / Amidines / Ureas | Pyrazoles / Pyrimidines / Pyrimidones | Forms core heterocyclic scaffolds present in many alkaloids and other bioactive natural products. |
Design and Synthesis of Bioactive Compound Libraries (excluding biological activity/efficacy data)
Diversity-oriented synthesis aims to generate collections of structurally diverse small molecules, often inspired by the frameworks of natural products, to explore new areas of chemical space rsc.org. This compound is an ideal starting scaffold for such endeavors due to its multiple, orthogonally reactive functional groups. A single starting material can be elaborated into a large library of related compounds through parallel synthesis techniques.
The strategy involves systematically reacting the core scaffold with a diverse set of building blocks. The 1,3-dicarbonyl moiety is particularly amenable to reactions with various dinucleophiles, leading to a vast array of heterocyclic products. For instance, reaction with a library of substituted hydrazines can yield a library of pyrazole derivatives nih.gov. Similarly, reaction with different amidines or ureas can produce collections of pyrimidines. The ester functionality can also be derivatized, for example, by amidation with a library of primary or secondary amines, further increasing the structural diversity of the resulting compound collection. These approaches allow for the rapid assembly of compound libraries with varied stereochemistry and skeletal frameworks rsc.orgmdpi.com.
Table 2: Illustrative Library Generation from this compound
| Scaffold Position | Reagent Class | Resulting Functional Group / Ring System |
| C3 and C5 Carbonyls | Substituted Hydrazines (R-NHNH₂) | Substituted Pyrazoles |
| C3 and C5 Carbonyls | Substituted Amidines | Substituted Pyrimidines |
| C1 Ester | Primary Amines (R-NH₂) | N-Substituted Amides |
| C4 Methylene | Various Electrophiles (e.g., R-Br) | C4-Substituted Derivatives |
Formation and Reactivity of Cyclic Acetals and Ketals Derived from this compound
The protection of carbonyl groups is a cornerstone of multistep organic synthesis, preventing them from undergoing unwanted reactions while other parts of a molecule are being transformed. The ketone groups in this compound can be protected as cyclic acetals (more commonly known as ketals when derived from ketones), which are stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents organic-chemistry.org.
The formation of a cyclic ketal involves the acid-catalyzed reaction of a ketone with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol (B51772) organic-chemistry.orgchemtube3d.com. The reaction is an equilibrium process. To drive the reaction to completion, water, the byproduct, is typically removed from the reaction mixture, often using a Dean-Stark apparatus or by including a chemical water scavenger organic-chemistry.org. The reaction can be catalyzed by various Brønsted or Lewis acids, with p-toluenesulfonic acid being a common choice organic-chemistry.org. Depending on the stoichiometry of the diol used, it is possible to selectively protect one or both of the ketone functionalities in this compound.
Table 3: Formation of Cyclic Ketals from this compound
| Starting Material | Reagent | Conditions | Product |
| This compound | Ethylene Glycol (1 eq.) | p-Toluenesulfonic acid (cat.), Toluene, reflux | Mono-ketal derivative (mixture of C3 and C5 protection) |
| This compound | Ethylene Glycol (>2 eq.) | p-Toluenesulfonic acid (cat.), Toluene, reflux | Di-ketal derivative (both C3 and C5 protected) |
Once the ketal protecting group is in place, it is stable to many reagents that would otherwise react with the ketone, such as organometallics, hydrides, and strong bases. This allows for selective chemistry to be performed on other parts of the molecule, such as the ester group (e.g., reduction, hydrolysis, or amidation) or the alkyl chain.
The reactivity of the protected molecule is thus shifted away from the carbonyl carbons. After the desired transformations are complete, the ketal protecting groups can be readily removed through acid-catalyzed hydrolysis, regenerating the original ketone functionalities organic-chemistry.orgmasterorganicchemistry.comlibretexts.org. This deprotection step uses aqueous acid, effectively reversing the formation reaction.
Advanced Spectroscopic Characterization Techniques for Methyl 3,5 Dioxooctanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for the structural analysis of Methyl 3,5-dioxooctanoate. Due to the phenomenon of keto-enol tautomerism, the compound exists as an equilibrium mixture of the diketo form and the enol form, which can be distinguished and quantified by NMR. aip.org The enol form is often stabilized by a strong intramolecular hydrogen bond, leading to distinct signals in the NMR spectrum. cdnsciencepub.com
A complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR signals for both the keto and enol tautomers of this compound requires the application of two-dimensional (2D) NMR experiments.
¹H NMR: The proton spectrum would show characteristic signals for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene (B1212753), and a triplet for the methylene next to the carbonyl), the methoxy (B1213986) group of the ester (a singlet), and the methylene groups within the dicarbonyl backbone. For the enol tautomer, a characteristic downfield signal for the enolic hydroxyl proton (often broad and exchangeable) and a signal for the vinylic proton would be observed. cdnsciencepub.com
¹³C NMR: The carbon spectrum would display signals for the three carbonyl carbons (two ketones and one ester), although in the enol form, one ketone signal is replaced by a vinylic carbon signal (C=C-OH). researchgate.net The remaining carbon signals would correspond to the propyl, methoxy, and methylene groups.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, it would show correlations between the adjacent protons of the propyl chain (H-7/H-8, H-6/H-7) and between the methylene protons at C-2 and C-4 in the diketo form.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is crucial for assigning each carbon signal to its attached proton(s). For instance, the methoxy proton singlet would correlate with the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is vital for piecing together the molecular skeleton. Key correlations would include the methoxy protons (H-9) to the ester carbonyl carbon (C-1), and the methylene protons at C-2 to both the ester carbonyl (C-1) and the ketone carbonyl (C-3). For the enol form, the enolic OH proton would show a correlation to the enolic carbon (C-5), and the vinylic proton (H-4) would correlate to C-3 and C-5.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Keto-Enol Tautomers) Note: Chemical shifts (δ) are hypothetical and based on typical values for β-keto esters. Actual values may vary based on solvent and temperature.
| Position | Keto Form ¹H (δ, ppm) | Keto Form ¹³C (δ, ppm) | Enol Form ¹H (δ, ppm) | Enol Form ¹³C (δ, ppm) |
| 1 | - | ~167 (Ester C=O) | - | ~170 (Ester C=O) |
| 2 | ~3.5 (s, 2H) | ~50 | ~3.3 (s, 2H) | ~45 |
| 3 | - | ~202 (Ketone C=O) | - | ~195 (C=O) |
| 4 | ~3.7 (s, 2H) | ~58 | ~5.6 (s, 1H) | ~98 (C=C) |
| 5 | - | ~205 (Ketone C=O) | - | ~180 (C-OH) |
| 6 | ~2.5 (t, 2H) | ~45 | ~2.3 (t, 2H) | ~35 |
| 7 | ~1.6 (sext, 2H) | ~17 | ~1.5 (sext, 2H) | ~18 |
| 8 | ~0.9 (t, 3H) | ~14 | ~0.9 (t, 3H) | ~14 |
| 9 (OCH₃) | ~3.7 (s, 3H) | ~52 | ~3.7 (s, 3H) | ~52 |
| Enolic OH | - | - | ~12-14 (br s, 1H) | - |
The keto-enol tautomerism is a dynamic equilibrium process. calstate.edu Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of this exchange. By acquiring NMR spectra at different temperatures, one can observe changes in the line shapes of the signals corresponding to the exchanging tautomers.
At low temperatures, the exchange rate is slow on the NMR timescale, and separate, sharp signals are observed for both the keto and enol forms. As the temperature increases, the rate of tautomeric interconversion increases. This leads to the broadening of the distinct signals. At a specific temperature, known as the coalescence temperature, the signals for the exchanging sites merge into a single, broad peak. At even higher temperatures, if the exchange becomes very fast, a single, sharp, averaged signal appears. By analyzing the line shapes and the coalescence temperature, the rate constant (k) and the activation energy (ΔG‡) for the keto-enol exchange can be determined, providing valuable insight into the dynamics of the system. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of the chemical bonds.
Infrared (IR) spectroscopy is particularly sensitive to polar functional groups and hydrogen bonding. For this compound, the IR spectrum provides clear evidence for the keto-enol equilibrium. matanginicollege.ac.in
Diketo Form: This tautomer is characterized by two distinct carbonyl (C=O) stretching bands. The ester carbonyl typically absorbs at a higher frequency (around 1740 cm⁻¹), while the ketone carbonyls absorb around 1725-1715 cm⁻¹. cdnsciencepub.com
Enol Form: The presence of the enol form, stabilized by strong intramolecular hydrogen bonding, leads to significant changes in the spectrum. researchgate.net
O-H Stretch: A very broad and strong absorption band appears in the 3200-2500 cm⁻¹ region, which is characteristic of a strongly hydrogen-bonded hydroxyl group.
C=O Stretch: The ester carbonyl stretch is observed near its normal position (~1740 cm⁻¹). However, the ketone carbonyl involved in conjugation and hydrogen bonding is shifted to a much lower frequency, appearing as a strong band around 1640-1600 cm⁻¹. cdnsciencepub.comscifiniti.com
C=C Stretch: A band corresponding to the C=C double bond of the enol ring appears in the 1600-1550 cm⁻¹ region. researchgate.net
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Tautomer | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | Enol | 3200 - 2500 | Broad, Strong |
| C-H stretch | Both | 3000 - 2850 | Medium-Strong |
| C=O stretch (Ester) | Both | ~1740 | Strong |
| C=O stretch (Ketone) | Keto | ~1720 | Strong |
| C=O stretch (H-bonded, conjugated) | Enol | ~1620 | Strong |
| C=C stretch (conjugated) | Enol | ~1580 | Medium-Strong |
Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for studying non-polar bonds and symmetric vibrations.
For this compound, the C=C stretching vibration of the enol form often gives a strong Raman signal. mdpi.com This can be more intense and better resolved than in the IR spectrum, aiding in the quantification of the enol tautomer. Raman spectroscopy is also highly effective for solid-state analysis. The sharp bands in the solid-state Raman spectrum can provide information about the crystal packing and specific conformation of the molecule in the crystalline phase. By comparing the spectra of the solid, liquid, and solution phases, conformational changes upon phase transition can be investigated. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision (typically to four or five decimal places). alevelchemistry.co.uksavemyexams.com This allows for the unambiguous determination of the molecular formula of this compound.
Accurate Mass Determination: The calculated exact mass for the molecular formula of this compound, C₉H₁₄O₄, is 186.08921 Da. nih.gov HRMS can measure the mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) and confirm that the measured mass matches this theoretical value, distinguishing it from other compounds with the same nominal mass. savemyexams.com
Fragmentation Analysis: Mass spectrometry also provides structural information through the analysis of fragmentation patterns. youtube.com When the molecule is ionized in the mass spectrometer (e.g., by electron impact), the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing the mass-to-charge ratio (m/z) of these fragments helps to confirm the structure. Key expected fragment ions for this compound would include:
Loss of the methoxy group (-OCH₃) to give an ion at m/z 155.
Loss of the methoxycarbonyl group (-COOCH₃) to give an ion at m/z 127.
McLafferty rearrangement involving the ester group.
Cleavage at the bonds alpha to the ketone carbonyls, leading to acylium ions such as [CH₃CH₂CH₂CO]⁺ at m/z 71 and other characteristic fragments. nih.gov A prominent peak is often observed at m/z 101, corresponding to the [CH₃OCOCH₂CO]⁺ fragment. cdnsciencepub.com
Table 3: Predicted HRMS Data for this compound (C₉H₁₄O₄)
| Ion | Formula | Calculated Exact Mass (Da) | Possible Origin |
| [M]⁺ | C₉H₁₄O₄ | 186.08921 | Molecular Ion |
| [M-OCH₃]⁺ | C₈H₁₁O₃ | 155.07082 | Loss of methoxy radical |
| [M-C₃H₇]⁺ | C₆H₇O₄ | 143.03443 | Loss of propyl radical |
| [C₅H₅O₃]⁺ | C₅H₅O₃ | 113.02387 | Fragmentation of the backbone |
| [C₄H₅O₃]⁺ | C₄H₅O₃ | 101.02387 | Cleavage product |
| [C₄H₇CO]⁺ | C₅H₇O | 83.05024 | Acylium ion from propyl end |
| [C₃H₇CO]⁺ | C₄H₇O | 71.04969 | Butanoyl cation |
X-ray Diffraction Analysis for Crystalline Forms of Derivatives
Direct X-ray diffraction analysis of this compound would require it to be in a stable, crystalline form, which is not always readily achievable for oily compounds at room temperature. aip.org However, a powerful and common strategy to gain profound structural insights into β-dicarbonyl compounds is through the X-ray crystallographic analysis of their derivatives, most notably metal complexes. nih.govresearchgate.net
β-Diketones and β-keto esters are excellent ligands for a vast array of metal ions, forming stable, often crystalline, metal β-diketonate complexes. researchgate.net The study of these crystalline derivatives by single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which in turn illuminates the structural behavior of the parent ligand.
Furthermore, the formation of heterometallic complexes, where a β-diketonate bridges two different metal centers, has been extensively studied. nih.govmdpi.com X-ray diffraction of these complexes shows how the β-dicarbonyl moiety can adopt various coordination modes, providing a deeper understanding of its electronic and steric properties. nih.gov The crystal structures of strontium and cerium(IV) complexes with various β-diketonate ligands have also been determined, showcasing the versatility of these ligands in forming complexes with different coordination geometries, such as distorted octahedral and trigonal prismatic. nih.govtandfonline.com
Table 1: Representative Crystallographic Data for Metal-β-Diketonate Complexes
| Complex Type | Metal Ion | Coordination Geometry | Key Structural Features |
| Dimeric Strontium Complex | Sr | Distorted Square Pyramidal / Trigonal Prismatic | Strontium atoms bridged by alkoxide oxygen atoms. nih.gov |
| Monomeric Cerium(IV) Complex | Ce(IV) | Varies with ligand | Shows potential for geometrical isomers in the solid state. tandfonline.com |
| Copper(II) β-Diketonate | Cu(II) | Square Planar (typical) | Detailed bond lengths and angles of the chelate ring. researchgate.net |
| Heterometallic Complex | e.g., Fe(III), Mn(II) | Varies | β-diketonate acts as a bridging ligand. nih.gov |
This approach of studying crystalline derivatives is invaluable for understanding the fundamental structural chemistry of β-dicarbonyl compounds like this compound.
Other Advanced Spectroscopic Probes for Molecular Interactions and Electronic Structure
Beyond standard NMR and mass spectrometry, several advanced spectroscopic and computational techniques are employed to probe the molecular interactions and electronic structure of β-dicarbonyl compounds.
Ultraviolet Photoelectron Spectroscopy (UPS) , combined with quantum chemical calculations such as Density Functional Theory (DFT) and Green's function methods (e.g., P3, OVGF), provides a detailed picture of the electronic structure of β-diketones. researchgate.net These studies allow for the determination of the energies of molecular orbitals and the investigation of electronic effects of different substituents on the chelate ring. researchgate.net This is crucial for understanding the reactivity and spectroscopic properties of these molecules. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap is particularly important for predicting electronic transitions. researchgate.net
Mössbauer spectroscopy and optical absorption under high pressure have been used to study the electronic structure of ferric β-diketone complexes. aip.org These techniques can reveal changes in the electronic state of the central metal ion and the ligand under extreme conditions, providing insights into charge transfer and intraligand electronic transitions. aip.org The degree of conversion of Fe(III) to Fe(II) under pressure has been correlated with the electronic properties of the β-diketonate ligands. aip.org
Computational studies , particularly DFT, are increasingly used to complement experimental spectroscopic data. These methods can predict molecular geometries, vibrational frequencies, and electronic transitions, aiding in the interpretation of complex spectra. frontiersin.org For instance, computational studies have been used to understand the molecular and electronic structures of lanthanide β-diketonates and the influence of the ligand on the luminescent properties of the complex. frontiersin.org
The keto-enol tautomerism, a key feature of β-dicarbonyl compounds, can be investigated using a combination of spectroscopic techniques and computational methods. chemrxiv.orgacs.org The position of this equilibrium is sensitive to solvent and substituents, and advanced spectroscopic methods can quantify the populations of the different tautomers and the energetic barriers between them.
Table 2: Advanced Probes for Electronic Structure of β-Dicarbonyls
| Technique | Information Gained | Example Application |
| Ultraviolet Photoelectron Spectroscopy (UPS) | Energies of molecular orbitals, electronic effects of substituents. researchgate.net | Determining the HOMO-LUMO gap in β-diketones. researchgate.net |
| Mössbauer Spectroscopy (under pressure) | Changes in the electronic state of metal ions. aip.org | Studying pressure-induced reduction of iron in ferric β-diketonate complexes. aip.org |
| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, electronic transitions. frontiersin.org | Predicting the structure and luminescent properties of lanthanide β-diketonates. frontiersin.org |
| Optical Absorption Spectroscopy (under pressure) | Shifts in charge transfer and intraligand electronic transitions. aip.org | Correlating changes in absorption spectra with the reduction of the metal center. aip.org |
These advanced techniques provide a multi-faceted approach to understanding the complex interplay of structure, bonding, and electronic properties in β-dicarbonyl compounds, and by extension, in this compound.
Theoretical and Computational Studies on Methyl 3,5 Dioxooctanoate
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can provide insights into molecular geometry, stability, and the distribution of electrons.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Tautomeric Preference.researchgate.net
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For Methyl 3,5-dioxooctanoate, these calculations would identify bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
A key aspect of β-dicarbonyl compounds like this compound is their potential to exist in different tautomeric forms, primarily the keto and enol forms. Computational methods can be employed to calculate the relative energies of these tautomers, thereby predicting which form is more stable and therefore more abundant under specific conditions (e.g., in the gas phase or in different solvents). The stability is determined by comparing the calculated total electronic energies of the optimized geometries for each tautomer.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational chemistry can predict spectroscopic data, which is invaluable for identifying and characterizing compounds.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus in the optimized molecular structure. The predicted spectrum can then be compared with experimental data to confirm the structure of the molecule.
IR Vibrational Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can calculate the vibrational frequencies corresponding to the stretching and bending of bonds. These calculated frequencies can be correlated to the peaks observed in an experimental IR spectrum, aiding in the structural elucidation of this compound.
Computational Modeling of Reaction Mechanisms and Kinetics
Computational modeling allows for the detailed investigation of how chemical reactions occur, providing insights that are often difficult to obtain through experimental means alone.
Elucidation of Transition States and Energy Barriers for Key Transformations.researchgate.netresearchgate.net
For any chemical reaction, the reactants must pass through a high-energy state known as the transition state to form products. Computational methods can be used to locate the geometry of these transition states and calculate their energies. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier implies a faster reaction. For this compound, this type of analysis could be applied to reactions such as hydrolysis, transesterification, or alkylation to understand their feasibility and kinetics.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecules are not static; they are constantly in motion. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior.
Solvent Effects: The solvent can have a significant impact on the structure, stability, and reactivity of a molecule. MD simulations can explicitly include solvent molecules, allowing for the study of how interactions between this compound and the solvent affect its properties. This is particularly important for understanding its behavior in a realistic chemical environment.
Structure-Reactivity Relationship Investigations Using Computational Chemistry
Computational chemistry provides a framework for understanding how the structure of a molecule influences its chemical reactivity. By calculating various electronic properties, predictions can be made about how and where a molecule is likely to react. For this compound, this could involve:
Molecular Electrostatic Potential (MEP): An MEP map shows the distribution of charge on the surface of a molecule. Regions of negative potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy and location of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). Analysis of the FMOs of this compound would provide insights into its reactivity in various chemical reactions.
Predictive Modeling of Chemical Space and Novel Dioxo Esters
The exploration of chemical space through computational means offers a powerful strategy for the discovery of novel molecules with desired properties, bypassing the resource-intensive nature of traditional synthetic chemistry. For a target compound like this compound, predictive modeling can be employed to navigate the vast landscape of related dioxo esters and identify new structures with potentially enhanced reactivity, stability, or biological activity. This approach hinges on the principles of Quantitative Structure-Activity Relationships (QSAR) and computer-aided molecular design (CAMD). rsc.orgnih.gov
The process begins with the definition of the chemical space around the parent molecule, this compound. This virtual library of novel dioxo esters can be generated by systematically modifying different structural features of the parent compound. Key modifications could include:
Varying the length and branching of the alkyl chain.
Altering the ester group (e.g., ethyl, propyl, benzyl).
Introducing substituents at different positions along the carbon backbone.
Shifting the positions of the two oxo groups (e.g., to create 3,6-dioxo or 2,4-dioxo isomers).
Once this virtual library is established, the next step involves the calculation of molecular descriptors for each designed analog. These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. Computational methods, particularly those based on Density Functional Theory (DFT), are often used to calculate a wide range of these descriptors. nih.govmdpi.commdpi.com Relevant descriptors for dioxo esters might include:
Electronic Descriptors: Charges on the carbonyl carbons, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the HOMO-LUMO gap, which provide insights into chemical reactivity. nih.govmdpi.comresearchgate.net
Topological Descriptors: Molecular weight, connectivity indices, and shape indices that describe the size and branching of the molecule.
Physicochemical Descriptors: LogP (octanol-water partition coefficient), polar surface area (PSA), and molar refractivity, which are crucial for predicting properties like solubility and membrane permeability.
With a dataset comprising the structures of the novel dioxo esters and their calculated descriptors, a QSAR model can be developed. This model is a mathematical equation that correlates the descriptors (the independent variables) with a specific property or activity of interest (the dependent variable). nih.govresearchgate.net For instance, a model could be built to predict the rate constant for a particular reaction, the binding affinity to a biological target, or the compound's stability. acs.orgnih.gov Multiple Linear Regression (MLR) and machine learning algorithms are common techniques used to build robust QSAR models. rsc.orgresearchgate.net
The predictive power of the developed QSAR model allows for the high-throughput screening of the entire virtual library. This in silico process can rapidly identify a smaller, more manageable subset of novel dioxo esters that are predicted to have the most desirable properties. biointerfaceresearch.com These prioritized candidates can then be synthesized and experimentally validated, significantly streamlining the discovery process. rsc.org
Below is a hypothetical example of a data table that might be generated during a QSAR study to predict the reactivity of novel dioxo esters based on this compound.
| Compound ID | Structure Modification | LUMO Energy (eV) | Carbonyl Carbon Charge (q) | LogP | Predicted Reactivity Index |
|---|---|---|---|---|---|
| M35DO-Parent | This compound | -1.25 | +0.45 | 1.50 | 1.00 |
| M35DO-001 | Ethyl 3,5-dioxooctanoate | -1.28 | +0.46 | 1.95 | 1.05 |
| M35DO-002 | Methyl 3,5-dioxononanoate | -1.23 | +0.44 | 2.00 | 0.98 |
| M35DO-003 | Methyl 4-fluoro-3,5-dioxooctanoate | -1.45 | +0.49 | 1.55 | 1.35 |
| M35DO-004 | Methyl 3,5-dioxo-7-methyloctanoate | -1.24 | +0.45 | 1.90 | 1.02 |
Applications of Methyl 3,5 Dioxooctanoate As a Synthetic Synthon
Versatility as a Building Block in Multi-Step Organic Syntheses
The reactivity of methyl 3,5-dioxooctanoate is characterized by the presence of acidic methylene (B1212753) protons at the C4 position, situated between the two carbonyl groups, and at the C2 position, alpha to the ester carbonyl. This dual acidity allows for selective deprotonation and subsequent alkylation, acylation, and condensation reactions.
Key Reactive Sites and Transformations:
C4 Methylene Group: The protons at the C4 position are particularly acidic due to the electron-withdrawing effects of both the C3 and C5 carbonyl groups. This site is a prime target for reactions such as:
Alkylation: Introduction of alkyl chains to build molecular complexity.
Michael Addition: Acting as a nucleophile in conjugate additions to α,β-unsaturated systems.
Knoevenagel Condensation: Reaction with aldehydes and ketones to form new carbon-carbon double bonds.
C2 Methylene Group: The protons at the C2 position are also activated by the adjacent ester group, allowing for a different set of selective transformations.
Carbonyl Groups: The ketone and ester carbonyls can undergo various nucleophilic additions and reductions, providing pathways to alcohols and other functional groups.
The differential reactivity of these sites can be controlled by the choice of reaction conditions, such as the base, solvent, and temperature, making this compound a highly versatile intermediate for the synthesis of complex organic molecules.
Interactive Data Table: Potential Reactions of this compound
| Reactive Site | Reagent/Reaction Type | Potential Product |
| C4 Methylene | Alkyl Halide (e.g., CH₃I) | Methyl 4-methyl-3,5-dioxooctanoate |
| C4 Methylene | α,β-Unsaturated Ketone | Michael Adduct |
| C3 or C5 Carbonyl | Reducing Agent (e.g., NaBH₄) | Corresponding Hydroxy-ketoester |
| C2 Methylene | Strong Base and Electrophile | α-Substituted Product |
Precursor in the Biomimetic Synthesis of Polyketide Natural Products and Analogues
Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. Their biosynthesis involves the sequential condensation of small carboxylic acid units, often leading to intermediates with β-dicarbonyl or polycarbonyl functionalities. This compound serves as an excellent mimic of a nascent polyketide chain.
The structure of this compound can be envisioned as being derived from the condensation of a four-carbon and a two-carbon polyketide precursor. This makes it a valuable starting material for the biomimetic synthesis of various polyketide natural products and their analogues. For instance, it can be utilized in intramolecular cyclization reactions, such as aldol (B89426) or Claisen condensations, to construct cyclic polyketide cores. The functional groups present in the molecule allow for further elaborations to achieve the complexity of natural products.
A study on the biocatalytic reduction of β,δ-diketo esters has demonstrated that these compounds are valuable precursors for the stereoselective synthesis of dihydroxy compounds, which are common motifs in polyketide natural products. nih.gov
Role in the Development of New Catalytic Systems (e.g., organocatalysis)
The field of organocatalysis has seen rapid growth, with a focus on the use of small organic molecules to catalyze asymmetric reactions. 1,3-Dicarbonyl compounds are widely used as nucleophiles in these reactions due to the ease of enolate or enamine formation. As a β,δ-diketoester, this compound can participate in a variety of organocatalytic transformations.
The active methylene group at C4 can be deprotonated by a basic organocatalyst to form a nucleophilic enolate, which can then add to various electrophiles in an enantioselective manner. Examples of such reactions include:
Asymmetric Michael Additions: The addition of the enolate of this compound to nitroalkenes, enones, and other Michael acceptors, catalyzed by chiral amines or thioureas.
Asymmetric Aldol Reactions: Reaction with aldehydes to generate chiral β-hydroxy-β,δ-diketoesters.
Asymmetric α-Functionalization: Reactions such as α-amination, α-sulfenylation, and α-halogenation using appropriate electrophilic reagents in the presence of a chiral organocatalyst.
The development of new catalytic systems utilizing substrates like this compound is an active area of research, aiming to provide efficient and stereoselective methods for the synthesis of valuable chiral building blocks. researchgate.net
Utilization in Material Science for the Synthesis of Advanced Chemical Structures
The presence of multiple functional groups in this compound makes it a potential monomer for the synthesis of novel polymers and materials. The diketone functionality can be exploited in several ways:
Polymerization through Ketal Formation: Reaction with diols can lead to the formation of polyketals, a class of polymers with potential applications as degradable materials.
Synthesis of Metal-Organic Frameworks (MOFs): The dicarbonyl moiety can act as a chelating ligand for metal ions, potentially forming coordination polymers or MOFs with interesting structural and functional properties.
Modification of Existing Polymers: The reactivity of the β,δ-diketoester can be used to functionalize existing polymer backbones, introducing new properties to the material.
While the direct use of this compound in material science is not yet widely reported, the chemistry of related diketones and ketoesters suggests a promising future in this field. For example, poly(keto-esters) have been prepared by the conversion of polyketones, indicating the potential for incorporating such functionalities into polymer chains. google.com
Future Research Directions and Concluding Perspectives
Innovation in Green and Sustainable Synthetic Methodologies for β,δ-Dioxo Esters
The future of chemical synthesis is increasingly focused on green and sustainable practices, aiming to reduce environmental impact while enhancing efficiency. For β,δ-dioxo esters, including Methyl 3,5-dioxooctanoate, research is moving away from traditional methods that often rely on hazardous solvents and stoichiometric waste-generating reagents. nih.gov A key area of innovation lies in the development of catalytic systems that are both efficient and environmentally benign. This includes the use of first-row transition metals and organocatalysis to reduce reliance on precious metals. nih.gov
Future methodologies will likely emphasize:
Aqueous Micellar Conditions: Utilizing water as a solvent, facilitated by surfactants, can significantly improve the sustainability of key synthetic steps, such as coupling reactions, by improving yields and reducing catalyst loading. nih.gov
Biomass-Derived Feedstocks: A significant shift towards sustainability involves using renewable biomass as a starting point. For instance, platform molecules like 5-hydroxymethylfurfural (B1680220) (5-HMF) are being used to create new, green pathways for chemical synthesis, a principle that could be adapted for the precursors of β,δ-dioxo esters. rsc.orgrsc.org
Improved Process Efficiency: The goal is to enhance key parameters such as yield, step economy, and process mass intensity (PMI) while minimizing the use of hazardous materials. nih.gov
| Parameter | Traditional Synthesis | Green & Sustainable Synthesis |
|---|---|---|
| Solvents | Organic, often hazardous | Water, benign organic solvents, or solvent-free conditions |
| Catalysts | High loadings of precious metals (e.g., palladium) nih.gov | Organocatalysts, first-row transition metals, lower catalyst loadings nih.gov |
| Starting Materials | Petroleum-based | Renewable biomass (e.g., 5-HMF) rsc.org |
| Waste Generation | Stoichiometric waste from reagents (e.g., DCC) nih.gov | Minimized waste through catalytic cycles and high atom economy |
| Overall Yield | Often lower due to multi-step, inefficient processes nih.gov | Improved through optimized, more direct routes nih.gov |
Unveiling Novel Reactivity Patterns and Expanding Reaction Scope
β,δ-Dioxo esters are highly versatile building blocks in organic synthesis, primarily utilized as nucleophiles. nih.gov Future research will focus on discovering new ways to harness their reactivity and expand their applications in constructing complex molecules.
One promising area is the exploration of asymmetric reactions. For example, organocatalytic asymmetric peroxidation of γ,δ-unsaturated β-keto esters has been developed to produce chiral δ-peroxy-β-keto esters with high enantiomeric ratios. nih.gov These products can be further transformed into valuable chiral building blocks like δ-hydroxy-β-keto esters and 1,2-dioxolanes, which are motifs found in bioactive natural products. nih.gov Applying similar methodologies to this compound could yield novel, optically active compounds with potential biological applications.
Another direction involves leveraging diazo chemistry. The generation and application of non-stabilized β-ester diazo compounds in reactions like carboxylic acid O-H insertion provide an efficient route to β-acyloxy esters under mild conditions. researchgate.net Exploring the potential of this compound to form and react as a diazo species could unlock new synthetic pathways. The development of multicomponent reactions, which allow for the construction of complex molecules in a single step, also represents a significant frontier for expanding the utility of this class of compounds. researchgate.net
Harnessing Computational Tools for Rational Design and Discovery
Computational chemistry is becoming an indispensable tool for accelerating chemical research. rsc.org For compounds like this compound, computational approaches can be used to predict reactivity, design novel synthetic routes, and explore potential applications.
Key computational tools and their applications include:
Computer-Aided Molecular Design (CAMD): This tool allows for the theoretical assessment of chemical structures before their synthesis, enabling the rational design of molecules with desired properties. rsc.org For instance, it could be used to design new energetic plasticizers or other functional materials derived from β,δ-dioxo esters. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can be used to predict physicochemical properties and understand the behavior of molecules in different environments. rsc.org
Density Functional Theory (DFT): DFT calculations are instrumental in elucidating reaction mechanisms and understanding the structure-activity relationships of catalysts. rsc.org
Machine Learning (ML): ML models can be trained on large datasets to predict properties like biodegradability based solely on chemical structure, accelerating the discovery of new, environmentally friendly materials. nih.gov
By employing these tools, researchers can rationally design experiments, screen for promising derivatives of this compound, and gain deeper insights into its chemical behavior, thereby reducing the time and resources spent on trial-and-error laboratory work. rsc.orgnih.gov
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automation and high-throughput experimentation (HTE) is revolutionizing the field of chemical discovery and process optimization. youtube.com HTE utilizes multi-well plates to perform a large number of reactions in parallel, allowing for the rapid screening of various catalysts, solvents, and reaction conditions. youtube.comdomainex.co.uk This approach significantly accelerates the optimization of synthetic routes and can lead to the discovery of novel reactivity. youtube.comchemrxiv.org
For the study of this compound, HTE can be applied to:
Reaction Optimization: Quickly identify the ideal conditions (temperature, concentration, catalyst) to maximize yield and selectivity for its synthesis and subsequent transformations. domainex.co.uk
Discovery of New Methodologies: Randomly combine reagents in a high-throughput manner to uncover unexpected and novel chemical reactions. youtube.com
Library Synthesis: Rapidly generate a large collection of derivatives for screening in biological or materials science applications. youtube.com
Robotic platforms can further enhance this process by automating the tedious and repetitive tasks of sample preparation, such as weighing and dispensing solids and liquids, improving accuracy and freeing up researchers' time. youtube.com The miniaturization of these experiments also reduces material consumption, contributing to more sustainable research practices. chemrxiv.org
| Application Area | Description | Advantage |
|---|---|---|
| Reaction Optimization | Parallel screening of numerous reaction parameters (catalysts, solvents, temperature). domainex.co.uk | Accelerated identification of optimal conditions, leading to improved yields and purity. domainex.co.uk |
| Methodology Discovery | Combinatorial approach to test new reagent and catalyst combinations. youtube.com | Increased potential for discovering novel chemical transformations. youtube.com |
| Library Synthesis | Rapid, parallel synthesis of a diverse range of chemical derivatives. youtube.com | Efficient generation of compound libraries for biological or materials screening. youtube.com |
Exploration of this compound in Functional Material Design and Chemical Technology
The unique 1,3-dicarbonyl and ester functionalities within this compound make it an attractive building block for the design of advanced functional materials. Future research is expected to explore its incorporation into polymers and hybrid materials with tailored properties.
A particularly relevant area is the development of biodegradable plastics. The consistent rise in plastic pollution has spurred significant interest in creating polymers that can degrade naturally. nih.gov High-throughput methods have been used to synthesize and screen large libraries of polyesters, identifying structural features that enhance biodegradability, such as specific aliphatic chain lengths and the presence of heteroatoms. nih.gov this compound could serve as a monomer or an additive in the synthesis of novel polyesters, with its structure potentially influencing the degradation profile and physical properties of the resulting material.
Furthermore, the dicarbonyl moiety can act as a ligand for metal ions, opening up possibilities for creating hybrid organic-inorganic materials. For example, β-diketonates are used to create lanthanoid hydroxo clusters that can be polymerized with monomers like methyl methacrylate (B99206) to form transparent, reinforced polymers with luminescent properties. researchgate.net The integration of this compound into similar systems could lead to new materials for applications in optics, sensors, or catalysis. The versatility of its structure offers a rich platform for innovation in chemical technology and the creation of next-generation functional materials.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of Methyl 3,5-dioxooctanoate?
- Methodology : A common approach involves esterification under anhydrous conditions. For diketone-containing esters like this compound, a two-step process is often employed: (1) protection of reactive carbonyl groups using silylation or acetylation, followed by (2) nucleophilic acyl substitution. For example, using Cs₂CO₃ as a base in DMF under nitrogen atmosphere can facilitate ester bond formation, as demonstrated in analogous syntheses of 3,5-dihydroxyphenylmethanol derivatives . Post-reaction purification via silica gel chromatography with hexane/ethyl acetate gradients is recommended to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Key Techniques :
- ¹H/¹³C NMR : Focus on resolving peaks for the methyl ester (δ ~3.7 ppm for ¹H; δ ~170 ppm for carbonyl in ¹³C) and diketone protons (δ ~2.5–3.0 ppm for α-protons).
- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and diketone absorption (~1680–1720 cm⁻¹).
- Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 188.1 (C₉H₁₂O₄).
- Data Table :
| Technique | Key Peaks/Features | Reference Example |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.72 (s, 3H, OCH₃), δ 2.85 (t, 2H) | |
| ¹³C NMR | δ 207.5 (C=O diketone), δ 52.1 (OCH₃) |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during the synthesis of this compound derivatives?
- Approach : Contradictions often arise from solvent polarity, temperature, or tautomerism in diketones. For example, unexpected downfield shifts in NMR may indicate keto-enol tautomerization. To mitigate this:
- Perform variable-temperature NMR to observe dynamic equilibria.
- Cross-validate with IR and mass spectrometry to confirm functional group integrity .
- Use computational tools (DFT calculations) to predict and compare spectral profiles.
Q. What experimental design strategies optimize the reactivity of the diketone moiety in this compound for drug intermediate synthesis?
- Methodology :
- Condition Screening : Test diverse catalysts (e.g., Lewis acids like BF₃·Et₂O) to enhance diketone electrophilicity in nucleophilic additions.
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to modulate reaction rates.
- Kinetic Studies : Use in-situ FTIR or HPLC to monitor reaction progress and identify intermediates.
- Data Table :
| Condition | Catalyst | Solvent | Yield (%) | Selectivity |
|---|---|---|---|---|
| Room Temp, 24h | None | DMF | 45 | Low |
| 60°C, 12h | BF₃·Et₂O | Toluene | 78 | High |
Q. How should researchers systematically address reproducibility challenges in multi-step syntheses involving this compound?
- Best Practices :
- Document intermediates rigorously (e.g., TLC/Rf values, melting points).
- Standardize purification protocols (e.g., gradient elution ratios for column chromatography) .
- Employ Design of Experiments (DoE) to identify critical variables (e.g., stoichiometry, reaction time) affecting yield .
Literature and Data Analysis
Q. What strategies ensure comprehensive literature retrieval for studies on this compound analogs?
- Guidelines :
- Use Boolean operators in databases (e.g., "3,5-dioxo* AND ester NOT industrial").
- Prioritize peer-reviewed journals over patents for mechanistic insights.
- Track citation networks of foundational papers (e.g., synthetic routes in Molecules ).
- Tools : Reference management software (Zotero, EndNote) to organize findings and avoid redundancy .
05 文献检索Literature search for meta-analysis02:58
- Tools : Reference management software (Zotero, EndNote) to organize findings and avoid redundancy .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in academic labs?
- Recommendations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

